molecular formula C8H6ClN5O2 B3863567 3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-amine

3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-amine

Cat. No. B3863567
M. Wt: 239.62 g/mol
InChI Key: FNHFJTQGVPZELS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a 1H-1,2,4-triazole ring attached to a 4-chloro-3-nitrophenyl group. The presence of the nitro group (-NO2) and the chlorine atom (Cl) on the phenyl ring could have significant effects on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-attracting chlorine atom on the phenyl ring. These groups could potentially make the compound reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group, chlorine atom, and the triazole ring could impact properties such as polarity, solubility, melting point, and boiling point .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-amine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

5-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5O2/c9-5-2-1-4(3-6(5)14(15)16)7-11-8(10)13-12-7/h1-3H,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHFJTQGVPZELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NN2)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-amine
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3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-amine
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3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-amine
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3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 5
3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-amine

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